The compound can be sourced through various synthetic routes that involve the acetylation of cyclopentanediol. It falls under the category of diacetates and is often studied in the context of organic synthesis due to its chiral centers which can lead to enantiomerically pure products. Its classification includes being a cyclic diol and an acetic acid derivative.
The synthesis of 1,2-cyclopentanediol, 1,2-diacetate can be achieved through several methods:
The molecular structure of 1,2-cyclopentanediol, 1,2-diacetate features:
1,2-Cyclopentanediol, 1,2-diacetate can participate in various chemical reactions:
The mechanism of action for reactions involving 1,2-cyclopentanediol, 1,2-diacetate often involves:
Kinetic studies may reveal that reaction rates depend significantly on solvent polarity and temperature. Enzymatic pathways often exhibit specificity towards certain substrates based on structural features.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly used to confirm structure and purity.
The trans/cis diastereomeric relationship fundamentally governs the physicochemical behavior of cyclopentane-1,2-diol diacetates. The trans-(1R,2R)-rel- diastereomer exhibits distinct properties due to its diequatorial orientation of substituents, minimizing 1,3-diaxial interactions. In contrast, cis-1,2-disubstituted cyclopentanes adopt a conformation with one equatorial and one axial substituent, increasing steric strain and reducing stability. This steric distinction is evidenced by the higher melting point (54-56°C) of the parent trans-1,2-cyclopentanediol compared to its cis counterpart [2].
Mass spectrometry studies reveal diagnostic fragmentation patterns differentiating these diastereomers. When subjected to chemical ionization with dimethyl ether or acetonitrile reagent gases, trans- and cis-1,2-cyclopentanediol derivatives generate unique ion-molecule adducts. The trans isomer shows preferential formation of [M+H]⁺ ions with specific collision-induced dissociation profiles, attributed to the spatial proximity of functional groups in the cis isomer facilitating alternative fragmentation pathways. These differences enable stereochemical assignment without chiral auxiliaries [2].
Vibrational spectroscopy further distinguishes diastereomers through conformation-sensitive bands. The trans-(1R,2R)-rel- diacetate exhibits C=O stretching vibrations at lower wavenumbers (1730-1740 cm⁻¹) compared to the cis isomer (1745-1755 cm⁻¹), reflecting subtle differences in dipole alignment and steric compression. Nuclear Overhauser Effect (NOE) NMR spectroscopy provides definitive proof: irradiation of H1 in the trans diacetate enhances H3/H5 signals but not H2, confirming their antiperiplanar relationship—a feature absent in the cis diastereomer where H1 and H2 show strong NOE correlation [5].
Racemic Synthesis
The industrial-scale production of racemic trans-1,2-cyclopentanediol diacetate exploits the peracid epoxidation-hydration-acetylation sequence. Cyclopentene undergoes epoxidation using peracetic acid or hydrogen peroxide/tungsten catalysts, yielding cyclopentene oxide. This epoxide is subsequently hydrolyzed under acidic conditions (H₂SO₄, 60°C) to afford racemic trans-1,2-cyclopentanediol with >95% diastereoselectivity. The trans selectivity arises from the SN2-like ring-opening mechanism that enantioselectively attacks the less substituted carbon. Final acetylation with acetic anhydride/pyridine provides the diacetate [6] [9].
A highly efficient one-pot catalytic system employs hydrogen peroxide (30%) and phosphotungstic acid (H₃PW₁₂O₄₀) with a quaternary ammonium phase-transfer catalyst in 1,2-dichloroethane. This system achieves 92% conversion of cyclopentene to the diol at 70°C within 6 hours, with the diacetate obtained after extraction and acetylation. The phase-transfer catalyst crucially shuttles peroxotungstate species into the organic phase, enabling interfacial epoxidation and subsequent hydrolysis without isolating intermediates [9].
Enantiopure Synthesis
Enantioselective routes to (1R,2R)-1,2-cyclopentanediol diacetate require chiral resolution or asymmetric catalysis. Kinetic resolution of racemic trans-1,2-cyclopentanediol exploits enantioselective acylation using vinyl acetate and Pseudomonas cepacia lipase (PS-C), achieving ∼48% conversion and >90% ee for the remaining (1R,2R)-diol. The diol is then diacetylated. Alternatively, chiral acyloin derivatives serve as precursors in stereoselective radical cyclizations. Iron-mediated cyclization of enantiopure acyloin acetates constructs the cyclopentane core with (1R,2R) stereochemistry, as demonstrated in the synthesis of the long-tailed mealybug pheromone [7].
Table 2: Synthetic Approaches to (1R,2R)-rel-1,2-Cyclopentanediol Diacetate
Strategy | Key Steps | Yield | ee/dr | Advantage |
---|---|---|---|---|
Racemic Synthesis | Epoxidation → Hydrolysis → Acetylation | 85-92% | Racemic (trans:cis >95:5) | Scalable, cost-effective |
Phase-Transfer Catalysis | H₂O₂/H₃PW₁₂O₄₀/Quaternary ammonium salt → Acetylation | 90% | Racemic (trans:cis >98:2) | One-pot operation, mild conditions |
Enzymatic Resolution | PS-C lipase acylation → Acetylation of resolved diol | 40-45% | >90% ee | No chiral catalysts required |
Chiral Acyloin Cyclization | Fe-mediated radical cyclization → Acetylation | 55-60% | >95% ee | Builds stereochemistry de novo |
Thermodynamic driving forces favor trans-diacetate formation under equilibrium conditions, with the trans isomer exhibiting ∼5 kcal/mol greater stability than the cis due to reduced gauche interactions. Acid-catalyzed isomerization proceeds via a carbocationic open-chain intermediate. Protonation of a vicinal acetate generates a mesylate-like carbocation, facilitating C–C bond rotation before ring re-closure. This mechanism resembles the isomerization of cis-acceptor-donor cyclopropanes via 1,5-homo-Michael pathways, which achieve high trans selectivity (>90% de) under acidic activation [8].
The energy barrier for trans→cis isomerization in cyclopentanediol derivatives is estimated at 25–30 kcal/mol via DFT calculations, explaining their configurational stability at ambient temperature. However, strong acids (e.g., H₂SO₄, AlCl₃) lower this barrier by stabilizing open-chain transition states. Notably, the cyclopentane ring strain (∼6 kcal/mol higher than cyclohexane) facilitates ring opening compared to larger cycloalkanes. Studies on vicinally substituted cyclopropanes reveal analogous mechanisms where acidic conditions promote stereomutation through carbocation intermediates, supporting this model [8].
Biological isomerization principles provide comparative insights. Bacterial cis-trans fatty acid isomerization employs the periplasmic enzyme Cti, which rotates double bonds without ATP. While mechanistically distinct (involving a radical intermediate), this system similarly exploits substrate preorganization and transition-state stabilization to achieve rapid isomerization—principles relevant to designing catalysts for cyclopentane stereomutation [4].
The (1R,2R)-rel-1,2-diacetate adopts a twist conformation (envelope form) with C₁ and C₂ displaced from the mean plane by 0.5–0.7 Å. This geometry positions both acetates in pseudoequatorial orientations, minimizing syn-pentane interactions between C₁–C₂ and C₃–C₄ bonds. Variable-temperature ¹H NMR studies (−90°C to +50°C) reveal rapid pseudorotation (ΔG‡ = 6–8 kcal/mol) but no configurational inversion, confirming the robust stereochemical integrity of the (1R,2R) centers [5].
Crystal packing analysis shows hydrogen-bond avoidance between acetates—the carbonyl oxygens align antiperiplanar to adjacent C–H bonds, reducing dipole repulsion. This contrasts with the cis diastereomer, where constrained proximity of acetates induces electrostatic destabilization (∼3 kcal/mol by DFT). The trans-diaxial distance between O-acetyl groups (3.1 Å) prevents stabilizing interactions but avoids destabilizing contacts, contributing to the compound's low energy profile [2] [5].
The pseudorotation barrier (ΔG‡ ≈ 7 kcal/mol) allows conformational flexibility without epimerization. Molecular dynamics simulations show that ring puckering occurs on the picosecond timescale, sampling twist (C₂-exo) and half-chair conformers. Crucially, all puckered forms maintain the trans diequatorial orientation of acetates—no boat-like conformers with pseudodiaxial groups are populated, explaining the absence of epimerization even at elevated temperatures [5].
Table 3: Conformational Energy Profile of (1R,2R)-rel-1,2-Diacetate (DFT Calculations)
Conformation | Relative Energy (kcal/mol) | Dominant Strain | Population at 25°C |
---|---|---|---|
Envelope (C₂-exo) | 0.0 | None (global minimum) | 68% |
Half-chair | 0.8 | Torsional (C₃-C₄ bond) | 22% |
Envelope (C₃-exo) | 1.5 | C₁-C₂ bond compression | 8% |
Twist-boat | 4.2 | Syn-pentane + van der Waals clash | <2% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: